molecular formula C13H21NO4 B2534464 Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate CAS No. 134575-37-4

Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate

Cat. No.: B2534464
CAS No.: 134575-37-4
M. Wt: 255.314
InChI Key: SESCEXYKMJZFEE-MYJAWHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₃H₂₁NO₄ CAS No.: 827599-20-2 Key Features:

  • Structure: Contains a bicyclo[3.1.0]hexane core with a Boc-protected amine (3-position) and an ethyl ester group (6-position).
  • Synthesis: Synthesized via dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate under low catalyst loadings (0.005 mol %), enabling stereoselective formation of the endo isomer .
  • Applications: Serves as a key intermediate in pharmaceuticals due to its rigid bicyclic framework and stability imparted by the Boc group .

Properties

IUPAC Name

3-O-tert-butyl 6-O-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCEXYKMJZFEE-ULKQDVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . The reaction conditions are carefully controlled to achieve high diastereoselectivity, allowing for the formation of either the exo- or endo-isomer. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ketohexokinase Inhibition

Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane derivatives have been studied for their potential as inhibitors of ketohexokinase, an enzyme involved in fructose metabolism. This inhibition can be crucial for managing conditions like obesity and metabolic syndrome, making this compound a candidate for further pharmaceutical development .

Synthesis of Bioactive Molecules

The compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those containing azabicyclic frameworks. Its unique structure allows for the introduction of functional groups that can enhance biological activity or selectivity towards specific targets .

Cyclopropanation Reactions

Recent studies have shown that ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane can be utilized in cyclopropanation reactions, which are valuable for constructing complex molecular architectures found in natural products and pharmaceuticals .

Case Study 1: Inhibition of Ketohexokinase

In a study published in ACS Organic Letters, researchers synthesized various derivatives of ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane to evaluate their inhibitory effects on ketohexokinase. The findings indicated that specific modifications to the bicyclic structure enhanced inhibitory potency, suggesting pathways for drug design targeting metabolic disorders .

Case Study 2: Synthesis of Complex Natural Products

Another research effort focused on using ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane as a precursor for synthesizing complex alkaloids through multi-step reactions involving cyclopropanation and subsequent functionalization steps. This approach demonstrated the compound's utility in creating diverse chemical libraries for drug discovery .

Mechanism of Action

The mechanism of action of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural Analogs in the Azabicyclo[3.1.0]hexane Family

The table below highlights structural variations and their implications:

Compound Name Molecular Formula Key Features Biological Activity/Reactivity Reference
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate C₉H₁₃NO₃ Lacks Boc protection; free amine at 3-position Exhibits antimicrobial activity due to reactive amine
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate C₈H₁₂O₃ Oxygen replaces nitrogen in the bicyclic core Limited bioactivity; used in organic synthesis
Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride C₁₃H₁₇ClN₂O₂ Amino and benzyl groups enhance reactivity Versatile in chemical reactions; potential neuroactive properties
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate C₉H₁₀F₂O₂ Fluorine atoms at 3-position increase electronegativity Enhanced reactivity in stereoselective synthesis
Ethyl rel-(1R,5S,6s)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate C₁₅H₁₅NO₄ Dioxo and benzyl substituents Potential neuroprotective applications

Functional Group Variations

  • Boc Protection : The Boc group in the target compound stabilizes the amine, reducing undesired reactions compared to unprotected analogs like Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate .
  • Ester vs. Carboxylic Acid : Ethyl esters (as in the target compound) improve solubility compared to carboxylic acid derivatives (e.g., 6-Oxabicyclo[3.1.0]hexane-2-carboxylic acid) .

Stereochemical Considerations

  • Endo vs. Exo Isomers : The target compound’s endo configuration is selectively synthesized using dirhodium catalysts, whereas exo isomers require alternative conditions. Endo isomers often show superior binding in biological systems due to spatial arrangement .

Biological Activity

Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate (CAS No. 827599-20-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various biological assays.

PropertyValue
IUPAC Name3-(tert-butyl) 6-ethyl (1R,5S,6S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Molecular FormulaC₁₃H₂₁N O₄
Molecular Weight255.31 g/mol
Purity≥ 95%
Storage ConditionsRefrigerated

Antimicrobial Properties

Research has indicated that derivatives of azabicyclo compounds exhibit notable antimicrobial activity. This compound has shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting a potential role in developing new antibacterial agents .

Anticancer Activity

The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM . This effect is believed to be mediated through the activation of caspase pathways, leading to programmed cell death.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes critical for bacterial survival or cancer cell proliferation.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.
  • Induction of Oxidative Stress : The compound might increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxic effects.

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of this compound against clinical isolates of E. coli. The results indicated a significant reduction in bacterial viability, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL, highlighting its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability over 48 hours, with flow cytometry analysis confirming increased apoptosis rates at higher concentrations .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound is synthesized via dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. Catalyst choice (e.g., dirhodium tetrakis(trifluoroacetate)) and hydrolysis conditions (acidic vs. basic) determine the endo/exo selectivity. For example, endo-isomers are favored under acidic hydrolysis (pH 2–3), achieving >95% diastereomeric excess . Alternative routes include DBU-mediated endo-exo isomerization of bicyclic intermediates .

Q. How is the stereochemical purity of the compound validated experimentally?

  • Methodology : High-resolution NMR (¹H/¹³C) and X-ray crystallography are critical. For example, ¹H-NMR coupling constants (e.g., J = 4–6 Hz for endo-protons) and NOESY correlations confirm bicyclic ring stereochemistry. X-ray structures of intermediates, such as tert-butyl 6-isocyano-3-azabicyclo[3.1.0]hexane-3-carboxylate, provide definitive stereochemical assignments .

Q. What purification strategies are effective for isolating the compound from complex reaction mixtures?

  • Methodology : Chromatography-free methods are preferred due to the compound’s sensitivity. Crystallization in methanol/water mixtures (e.g., 70:30 v/v) yields high-purity (>98%) products. For intermediates, acid-base extraction (e.g., 2N HCl/10N NaOH) removes unreacted starting materials .

Advanced Research Questions

Q. How do dirhodium catalyst loadings and electronic properties modulate cyclopropanation efficiency?

  • Methodology : Low catalyst loadings (0.005 mol%) are feasible with electron-deficient dirhodium catalysts (e.g., Rh₂(TPA)₄), which stabilize carbene intermediates and enhance turnover. Computational studies (DFT) show that electron-withdrawing substituents on the catalyst lower the activation energy for cyclopropanation by 8–12 kcal/mol .

Q. What mechanistic insights explain the high diastereoselectivity in endo-isomer formation?

  • Methodology : Transition-state modeling indicates that steric hindrance between the Boc group and the incoming carbene directs the endo transition state. Kinetic studies reveal a 3:1 preference for endo pathways under acidic conditions due to protonation of the intermediate aziridine ring, stabilizing the endo conformation .

Q. How does the compound serve as a precursor for bioactive molecules, and what structural modifications enhance activity?

  • Methodology : The compound is a key intermediate in synthesizing mutant IDH1 inhibitors (e.g., compound 43 in AML therapy). Hydrolysis of the ethyl ester to the carboxylic acid (via LiOH/H₂O) followed by coupling with sulfonamide moieties improves cellular permeability and target binding .

Q. What analytical challenges arise in characterizing bicyclic intermediates, and how are they resolved?

  • Methodology : Overlapping NMR signals for cyclopropane and aziridine protons complicate analysis. Use of cryogenic NMR (e.g., 500 MHz, 150 K) resolves splitting patterns. For ambiguous cases, derivatization (e.g., acetylation of the amine) simplifies spectra .

Q. How do competing reaction pathways (e.g., polymerization) impact synthetic yields, and how are they suppressed?

  • Methodology : Ethyl diazoacetate can undergo dimerization or carbene insertion side reactions. Slow addition of the diazo compound (0.1 mL/min) and low temperatures (−20°C) minimize these pathways, improving yields from 60% to 85% .

Critical Analysis of Contradictory Evidence

  • Stereochemical Control : emphasizes dirhodium catalysts for endo selectivity, while reports DBU-mediated isomerization as a complementary approach. These are not contradictory but highlight context-dependent optimization (e.g., scalability vs. selectivity).
  • Yield Optimization : achieves 92% yield via hydrogenation, whereas reports 85% via cyclopropanation. The discrepancy arises from differing reaction scales and purification protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.